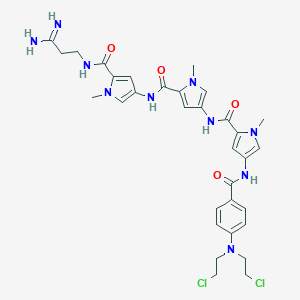

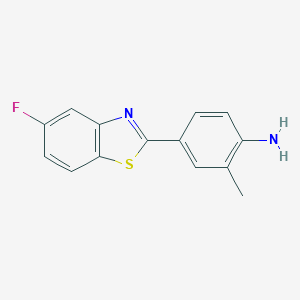

4-(5-Fluoro-1,3-benzothiazol-2-yl)-2-methylaniline

Overview

Description

4-(5-Fluoro-1,3-benzothiazol-2-yl)-2-methylaniline is a compound belonging to the benzothiazole family, known for its various biological properties. This compound has been the subject of various studies due to its interesting molecular structure and potential applications.

Synthesis Analysis

The synthesis of fluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles, including compounds similar to 4-(5-Fluoro-1,3-benzothiazol-2-yl)-2-methylaniline, involves modifications to the Jacobsen cyclization of precursor 3-fluoro-thiobenzanilides. This process allows the synthesis of pure samples of target compounds (Hutchinson et al., 2001).

Molecular Structure Analysis

The molecular structure of similar benzothiazole compounds has been determined using single-crystal X-ray analysis and vibrational spectroscopy. These methods have revealed the existence of such compounds in specific tautomeric forms in the solid state, providing insights into their structural properties (Al-Harthy et al., 2019).

Chemical Reactions and Properties

Fluorinated benzothiazoles, like 4-(5-Fluoro-1,3-benzothiazol-2-yl)-2-methylaniline, exhibit interesting chemical properties, such as potent cytotoxic activity in vitro in certain human cancer cell lines. This activity is related to their molecular structure and the presence of fluorine atoms (Hutchinson et al., 2001).

Physical Properties Analysis

The physical properties of benzothiazole derivatives are influenced by their molecular structure. Studies have shown that properties like fluorescence are affected by molecular aggregation and the presence of certain functional groups (Matwijczuk et al., 2018).

Chemical Properties Analysis

Benzothiazoles, including 4-(5-Fluoro-1,3-benzothiazol-2-yl)-2-methylaniline, are characterized by their chemical reactivity and interactions. For instance, their ability to induce cytochrome P450 CYP1A1 expression is crucial for determining their specificity and activity (Hutchinson et al., 2001).

Scientific Research Applications

Medicinal Chemistry Applications

Benzothiazole derivatives exhibit a wide range of biological activities, making them crucial in drug development. These compounds have been investigated for their anti-viral, anti-microbial, antiallergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmintic, and anti-cancer properties. The structural versatility of benzothiazoles allows for the design of molecules with enhanced activity and specificity for various therapeutic targets. For instance, benzothiazoles have been identified as potent scaffolds for the development of antitumor agents, with some molecules advancing to clinical trials due to their promising pharmacological profiles (Bhat & Belagali, 2020).

Material Science Applications

In material science, benzothiazole derivatives have found applications in the creation of novel optoelectronic materials. These compounds are integrated into luminescent materials, photoelectric conversion elements, and organic light-emitting diodes (OLEDs). The incorporation of benzothiazole and pyrimidine rings into π-extended conjugated systems has been particularly valuable for developing materials with enhanced photo- and electroluminescence properties. Such advancements have implications for improving the efficiency and performance of electronic devices and sensors (Lipunova et al., 2018).

Environmental Applications

Benzothiazoles also play a role in environmental science, especially in the context of pollution monitoring and the development of green chemistry practices. Some benzothiazole derivatives have been explored for their ability to function as corrosion inhibitors, which is crucial for protecting metals in industrial applications. The effectiveness of these compounds in inhibiting corrosion contributes to the longevity and durability of metal structures, reducing the environmental impact associated with metal degradation (Walker, 1976).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

4-(5-fluoro-1,3-benzothiazol-2-yl)-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2S/c1-8-6-9(2-4-11(8)16)14-17-12-7-10(15)3-5-13(12)18-14/h2-7H,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFWLHIIUGSEKKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NC3=C(S2)C=CC(=C3)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80327929 | |

| Record name | MLS002702467 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Fluoro-1,3-benzothiazol-2-yl)-2-methylaniline | |

CAS RN |

260443-89-8 | |

| Record name | 4-(5-Fluoro-2-benzothiazolyl)-2-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=260443-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0260443898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002702467 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 260443-89-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5F-203 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J3GHW53E4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2S,3S)-18-(2-Aminoethylcarbamoyl)-8-ethenyl-13-ethyl-20-(2-methoxy-2-oxoethyl)-3,7,12,17-tetramethyl-2,3,22,23-tetrahydroporphyrin-2-yl]propanoic acid](/img/structure/B56347.png)

![5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B56367.png)

![[(2-Nitrophenyl)sulfinyl]acetic acid](/img/structure/B56369.png)